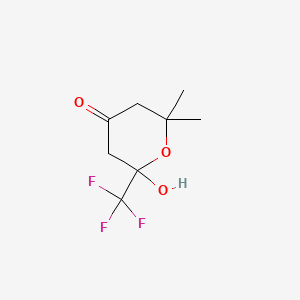
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one, also known as HDT or HDTMA, is a chemical compound with potential applications in various scientific research fields. This compound has a unique structure and properties that make it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has potential applications in various scientific research fields. One of the primary applications of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is in the field of organic synthesis. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one also has potential applications in the field of medicinal chemistry. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has antifungal and antibacterial properties. It has also been shown to have potential anticancer activity. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is not fully understood. However, studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can inhibit the growth of various microorganisms, including fungi and bacteria. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has also been shown to induce apoptosis in cancer cells. The exact mechanism by which 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one exerts its antifungal, antibacterial, and anticancer effects is still under investigation.
Biochemical and Physiological Effects
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one in lab experiments is its unique structure and properties. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent for the protection of alcohols and amines.
However, there are also some limitations to using 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one in lab experiments. One of the limitations is the potential toxicity of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. Studies have shown that 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one can be toxic to some cells at high concentrations. Another limitation is the limited availability of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one. 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one is not commercially available, and it must be synthesized in the lab.
Direcciones Futuras
For research on 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one include further investigation of its mechanism of action and the development of new synthetic methods for its production.
Métodos De Síntesis
The synthesis method of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with trifluoromethylacetic anhydride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction leads to the formation of 2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)tetrahydro-4H-pyran-4-one as a yellow crystalline solid. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Propiedades
IUPAC Name |
2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-6(2)3-5(12)4-7(13,14-6)8(9,10)11/h13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPZQYIAXSHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(O1)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6,6-dimethyl-2-(trifluoromethyl)oxan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)

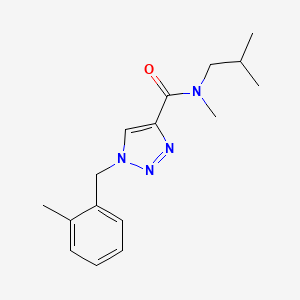
![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
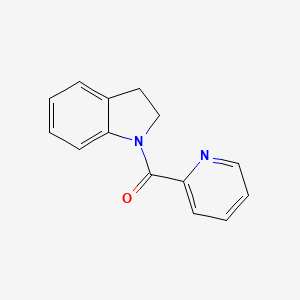
![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
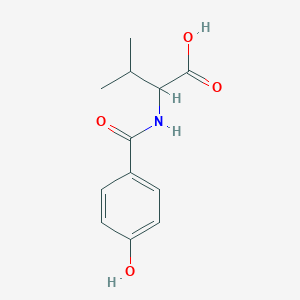
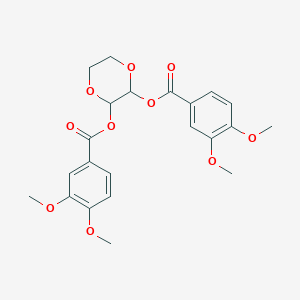
![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)